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Compound of Interest

Compound Name: 2-Amino-5-iodopyrimidine

Cat. No.: B074693 Get Quote

Disclaimer: This document provides a detailed predictive analysis of the spectral characteristics

of 2-Amino-5-iodopyrimidine. While specific experimental spectra for this compound are not

publicly available, this guide has been constructed based on established spectroscopic

principles and data from structurally analogous molecules. The presented data should be

considered illustrative and requires experimental verification for absolute accuracy.

Introduction: The Significance of 2-Amino-5-
iodopyrimidine
2-Amino-5-iodopyrimidine is a halogenated heterocyclic compound of significant interest in

medicinal chemistry and materials science. As a derivative of pyrimidine, a core component of

nucleic acids, it serves as a versatile building block in the synthesis of novel therapeutic

agents, particularly in the development of kinase inhibitors and other targeted therapies. The

presence of an amino group and an iodine atom at strategic positions on the pyrimidine ring

offers unique opportunities for chemical modification and biological interaction.

Accurate structural elucidation and purity assessment are paramount in the development of

any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this

process. This guide provides an in-depth analysis of the expected spectral data for 2-Amino-5-
iodopyrimidine, offering researchers a robust framework for its characterization.
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A thorough understanding of the molecule's structure is the foundation for interpreting its

spectral data.

Chemical Name: 5-iodopyrimidin-2-amine

CAS Number: 1445-39-2[1]

Molecular Formula: C₄H₄IN₃[1]

Molecular Weight: 221.00 g/mol [1]

The diagram below illustrates the structure of 2-Amino-5-iodopyrimidine with a numbering

system for referencing specific atoms in the subsequent spectral analysis.

Caption: Molecular structure of 2-Amino-5-iodopyrimidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2-Amino-5-iodopyrimidine is expected to show three distinct

signals: two for the aromatic protons on the pyrimidine ring and one for the amino group

protons.

Causality of Signal Positions: The pyrimidine ring is an electron-deficient system, which

generally results in its protons being deshielded and appearing at a higher chemical shift

(downfield). The iodine atom at the C5 position is expected to have a significant influence on

the chemical shifts of the adjacent protons (H4 and H6) due to its electronegativity and

magnetic anisotropy. The amino group protons are exchangeable and their signal can be

broad.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-5-iodopyrimidine (in DMSO-d₆)
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Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H4, H6 8.0 - 8.5 Singlet (s) 2H

-NH₂ 6.5 - 7.5 Broad Singlet (br s) 2H

Expert Interpretation: The two protons on the pyrimidine ring, H4 and H6, are chemically

equivalent in the unsubstituted 2-aminopyrimidine, appearing as a single signal. However,

the introduction of the iodo group at C5 makes them distinct. Due to the symmetry of the

substitution pattern, they are expected to appear as a single, sharp singlet. The amino

protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the

nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

Their chemical shift can be highly variable depending on the solvent, concentration, and

temperature.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-iodopyrimidine in 0.6-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its

ability to dissolve a wide range of organic compounds and its high boiling point.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the range of 0-12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire 16-32 scans for good signal-to-noise ratio.

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by

phase and baseline correction. Reference the spectrum to the residual solvent peak of

DMSO-d₆ at δ 2.50 ppm.
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¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum of 2-Amino-5-iodopyrimidine is predicted to display

three signals for the four carbon atoms in the molecule, as C4 and C6 are chemically

equivalent.

Causality of Signal Positions: The chemical shifts of the carbon atoms are influenced by their

hybridization and the electronegativity of neighboring atoms. The carbon atom bonded to the

iodine (C5) is expected to be significantly shielded (appear at a lower chemical shift) due to

the "heavy atom effect." The carbon atom attached to the two nitrogen atoms of the amino

group (C2) will be deshielded and appear at the highest chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-5-iodopyrimidine (in DMSO-d₆)

Signal Assignment Predicted Chemical Shift (δ, ppm)

C2 160 - 165

C4, C6 155 - 160

C5 80 - 90

Expert Interpretation: The signal for C2 is expected to be the most downfield due to its

attachment to three electronegative nitrogen atoms (two from the ring and one from the

amino group). The equivalent C4 and C6 carbons will appear at a slightly lower chemical

shift. The most characteristic signal is that of C5, which is directly bonded to the iodine atom.

The heavy iodine atom induces a significant upfield shift, a well-documented phenomenon.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer.

Acquisition Parameters:

Use a proton-decoupled pulse sequence.
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Set the spectral width to cover the range of 0-200 ppm.

Use a pulse angle of 45-60 degrees.

Set a relaxation delay of 2-5 seconds to ensure quantitative signals for all carbons,

including quaternary ones.

Acquire a sufficient number of scans (typically several hundred to a few thousand) to

achieve a good signal-to-noise ratio, as ¹³C is a low-abundance isotope.

Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent

peak of DMSO-d₆ at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is an excellent method for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Causality of Absorption Bands: The absorption of infrared radiation excites molecular

vibrations such as stretching and bending of bonds. The frequency of these vibrations

depends on the bond strength and the masses of the atoms involved.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Amino-5-iodopyrimidine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3450 - 3300
N-H Symmetric & Asymmetric

Stretch
Primary Amine (-NH₂)

3200 - 3100 C-H Aromatic Stretch Pyrimidine Ring

1650 - 1600 N-H Bending (Scissoring) Primary Amine (-NH₂)

1600 - 1450 C=N and C=C Ring Stretching Pyrimidine Ring

1250 - 1000 C-N Stretch Aryl-Amine

Below 600 C-I Stretch Iodo-Aromatic
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Expert Interpretation: The most prominent features in the IR spectrum will be the sharp

peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric

stretching vibrations of the primary amino group. The presence of two distinct peaks in this

region is a strong indicator of a -NH₂ group. The bending vibration of this group is expected

around 1650-1600 cm⁻¹. The pyrimidine ring itself will give rise to a series of complex

absorptions in the 1600-1450 cm⁻¹ region due to C=N and C=C stretching vibrations. A key,

though potentially weak, signal to look for would be the C-I stretch, which is expected to

appear in the low-frequency region (below 600 cm⁻¹).

Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

Sample Preparation:

Grind a small amount (1-2 mg) of 2-Amino-5-iodopyrimidine with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Processing: The spectrometer software will automatically ratio the sample spectrum against

the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule upon ionization, which can be used to confirm its structure.
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Causality of Fragmentation: In electron ionization (EI) mass spectrometry, the molecule is

bombarded with high-energy electrons, leading to the formation of a radical cation (the

molecular ion, M⁺˙). This molecular ion is often unstable and fragments into smaller, charged

ions and neutral radicals. The fragmentation pattern is determined by the relative stability of

the resulting ions and radicals.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Amino-5-iodopyrimidine

m/z Value Proposed Ion Structure/Fragment

221 [C₄H₄IN₃]⁺˙ (Molecular Ion, M⁺˙)

127 [I]⁺

94 [M - I]⁺

67 [C₃H₃N₂]⁺ (from loss of HCN from [M - I]⁺)

Expert Interpretation: The mass spectrum should show a clear molecular ion peak at m/z

221, corresponding to the molecular weight of 2-Amino-5-iodopyrimidine. Due to the

presence of iodine, a very characteristic fragmentation would be the cleavage of the C-I

bond. This can lead to a prominent peak at m/z 127, corresponding to the iodine cation (I⁺),

and a peak at m/z 94, corresponding to the 2-aminopyrimidine radical cation ([M - I]⁺).

Further fragmentation of the m/z 94 ion could occur through the loss of hydrogen cyanide

(HCN, 27 Da), a common fragmentation pathway for nitrogen-containing heterocyclic rings,

leading to a fragment at m/z 67.

Experimental Protocol: Acquiring an EI-MS Spectrum

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer via a direct insertion probe.

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

Acquisition Parameters:

Set the electron energy to 70 eV (standard for EI).
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Scan a mass range of m/z 40-300.

The ion source temperature should be optimized to ensure sample volatilization without

thermal decomposition.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions. Compare the observed m/z values with the predicted fragmentation

pattern.

Workflow and Safety
Integrated Characterization Workflow
The comprehensive characterization of 2-Amino-5-iodopyrimidine should follow a logical

workflow to ensure all necessary data is collected for unambiguous identification.

Synthesis & Purification Spectroscopic Analysis Final Confirmation

Chemical Synthesis Purification
(Recrystallization/Chromatography)

Mass Spectrometry
(Confirm MW)

Sample FT-IR Spectroscopy
(Identify Functional Groups)

Sample NMR Spectroscopy
(¹H & ¹³C for Structure)

Sample Structure Confirmed

Click to download full resolution via product page

Caption: A typical workflow for the synthesis and spectroscopic characterization of a new

compound.

Safety and Handling
2-Amino-5-iodopyrimidine is a hazardous substance and must be handled with appropriate

safety precautions.

GHS Hazard Statements:

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]
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H318: Causes serious eye damage.[2]

H335: May cause respiratory irritation.[2]

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including a lab coat, safety

goggles, and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

In case of accidental exposure, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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